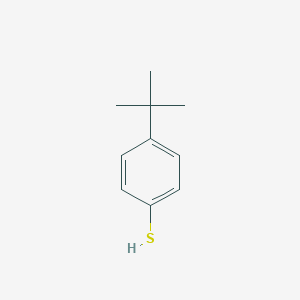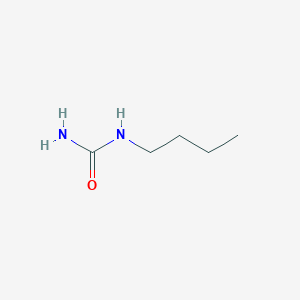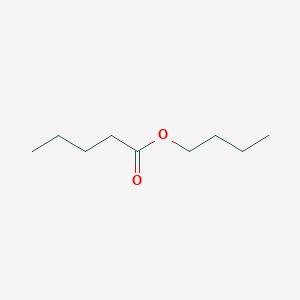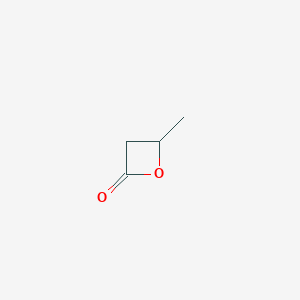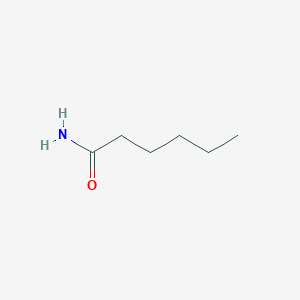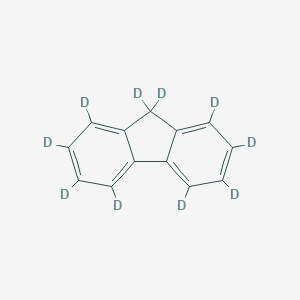
Fluorene-d10
Vue d'ensemble
Description
Fluorene-d10 is an important fluorinated compound that has a wide range of applications in the chemical and pharmaceutical industries. It is used as a synthetic intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is also used as a reagent in the synthesis of other fluorinated compounds. It is a versatile compound with a wide range of uses.
Applications De Recherche Scientifique
Organometallic Derivatives
Fluorene-d10 has been incorporated into binuclear gold(I) and mercury(II) derivatives. These compounds, featuring fluorenyl-based linking units, were fully characterized and analyzed, showcasing their potential in organometallic chemistry and materials science (Wong et al., 2001).
Vibrational and Electronic Spectroscopy
Studies on the fluorene cations, including this compound, have provided insights into their vibrational and electronic structures. This research is crucial for understanding the fundamental properties of these molecules in various applications, including spectroscopy and materials science (Szczepanski et al., 2002).
Fluorogenic Sensing and Environmental Monitoring
This compound has been applied in fluorogenic sensing of fluorene itself, utilizing quantum dots. This research is significant for environmental monitoring and understanding the interactions of pollutants (Kumar et al., 2017).
Solar Cell Applications
Research has also focused on using fluorene-based materials in solar cells. These studies aim to enhance the efficiency and stability of solar cells, which is crucial for advancing renewable energy technologies (Daškevičiū Tė et al., 2018).
Electron Emission Studies
This compound has been used in studying electron emission, which is fundamental in understanding material properties in fields like electronics and material science (Bagdia et al., 2020).
Organic Photovoltaics
The modification of fluorene-containing donor-polymers for use in organic photovoltaic devices has been explored. This research is pivotal for improving the performance of organic solar cells (Kuhlmann et al., 2010).
Mécanisme D'action
Target of Action
Fluorene-d10, a deuterium-labeled version of Fluorene , is a polycyclic aromatic hydrocarbon (PAH) and serves as a precursor to other fluorene compounds It’s known that pahs, including fluorene, interact with various enzymes and proteins involved in metabolic pathways .
Mode of Action
It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Fluorene, the non-deuterated form of this compound, is known to be metabolized through several biochemical pathways. Two major catabolic pathways of fluorene degradation have been established in fluorene-degrading mycobacterial strains . One pathway initiates at 1,2-dioxygenation of fluorene, forming fluorene-1,2-diol, which is further transformed to 3-chromanone via 2-hydroxy-4-(2-oxo-indan-1-ylidene)-2-butenoic acid .
Pharmacokinetics
It’s known that the incorporation of stable heavy isotopes like deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The use of deuterium-labeled compounds like this compound can provide valuable insights into the metabolic pathways and pharmacokinetics of the parent compound, in this case, fluorene .
Action Environment
It’s known that environmental factors can significantly affect the biodegradation and bioavailability of pahs .
Safety and Hazards
Fluorene-d10 is very toxic to aquatic life with long-lasting effects . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and to dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Fluorene-d10 interacts with various enzymes and proteins in biochemical reactions. One of the key enzymes it interacts with is the 4921 dioxygenase gene segment from the SMT-1 Pseudomonas sp. strain . The enzyme was characterized and found to be most active at pH 7.5 and 25 °C in Tris–HCl buffer .
Cellular Effects
It is known that the compound’s degradation products can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . The catabolic intermediates identified from resting cell reactions of the SMT-1 strain include 9-fluorenone; 3,4-dihydroxy-9-fluorenone; phthalate and protocatechuic acid .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Propriétés
IUPAC Name |
1,2,3,4,5,6,7,8,9,9-decadeuteriofluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHNNTQXNPWCJQ-QNNBDYQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C2([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052730 | |
| Record name | Fluorene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81103-79-9 | |
| Record name | 9H-Fluorene-1,2,3,4,5,6,7,8,9,9-d10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081103799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorene-D10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Fluorene-d10 used as an internal standard for analyzing PAHs?
A: this compound shares structural similarities with many PAHs, exhibiting comparable volatility and chromatographic behavior. Its use as an internal standard helps correct for variations during sample preparation and analysis. By comparing the signal of the target PAH to the known amount of this compound added, researchers can achieve more accurate and reliable quantification [, ].
Q2: How does the use of deuterated compounds like this compound improve analytical accuracy?
A: Deuterated compounds like this compound have nearly identical chemical properties to their non-deuterated counterparts but differ in mass due to the presence of deuterium (2H) instead of hydrogen (1H). This mass difference allows for clear differentiation by mass spectrometry. By adding a known amount of this compound to samples before extraction and analysis, researchers can account for any analyte loss during these steps and obtain more precise measurements [, ].
Q3: What spectroscopic data is relevant for this compound in the context of GC-MS analysis?
A: While the provided research articles do not detail specific spectroscopic data for this compound, its mass spectrum is crucial for its use as an internal standard. The mass difference between this compound and potential interfering compounds allows for unambiguous identification and quantification by the mass spectrometer [, ].
Q4: What are the advantages of using this compound in solid-phase extraction methods for analyzing water samples?
A: In solid-phase extraction, this compound can be added to water samples before extraction. As the target analytes (for example, adipates) are retained and eluted from the extraction cartridge, this compound behaves similarly. By monitoring its recovery, researchers can assess the extraction efficiency and correct for any losses, thus enhancing the accuracy of adipate quantification in water samples [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



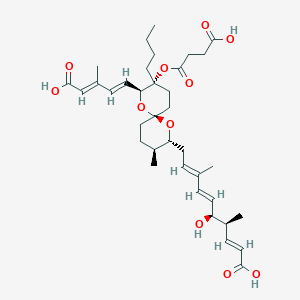


![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)
